

# (R)-VT104 as a Chemical Probe for TEAD Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | (R)-VT104 |           |
| Cat. No.:            | B6274960  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-VT104**, a potent and selective chemical probe for the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization and use.

# Introduction: Targeting the Hippo-YAP-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2][3] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[4][5] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, leading to tumor growth.

Given their central role in oncogenic signaling, the interaction between YAP/TAZ and TEAD has become an attractive target for cancer therapy. **(R)-VT104** has emerged as a potent and orally bioavailable small molecule that effectively disrupts this interaction, making it a valuable tool for studying TEAD biology and a promising therapeutic candidate.



### Mechanism of Action of (R)-VT104

(R)-VT104 functions as a pan-TEAD inhibitor. Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation. All four TEAD isoforms require palmitoylation on a highly conserved cysteine residue within a central lipid-binding pocket to become functional and competent to bind with YAP/TAZ. (R)-VT104 binds directly to this lipid pocket, physically blocking the auto-palmitoylation process. By preventing this critical post-translational modification, (R)-VT104 effectively inhibits the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream target genes.







Click to download full resolution via product page

Figure 1: Mechanism of (R)-VT104 Action.

## Quantitative Data for (R)-VT104

The efficacy of **(R)-VT104** has been quantified through various biochemical and cell-based assays. The following tables summarize key findings.

Table 1: In Vitro Potency and Binding Affinity

| Assay Type             | Target/Cell<br>Line  | Metric | Value             | Reference(s) |
|------------------------|----------------------|--------|-------------------|--------------|
| YAP Reporter<br>Assay  | HEK293T              | IC50   | 10.4 nM           | _            |
| Thermal Shift<br>Assay | Recombinant<br>TEAD1 | ΔTm    | +8.6 °C           | _            |
| Thermal Shift<br>Assay | Recombinant<br>TEAD3 | ΔTm    | High Shift        | _            |
| Thermal Shift<br>Assay | Recombinant<br>TEAD4 | ΔTm    | Significant Shift | _            |

# Table 2: Anti-proliferative Activity in Mesothelioma Cell Lines



| Cell Line  | NF2 Status | GI50 (nM) | Reference(s) |
|------------|------------|-----------|--------------|
| NCI-H226   | Deficient  | 16        |              |
| NCI-H2373  | Deletion   | 26        |              |
| ACC-MESO-1 | -          | 20        | <del>-</del> |
| NCI-H2052  | Mutant     | 33        | -            |
| ZL34       | -          | 46        | <del>-</del> |
| Mero-48a   | -          | 98        | -            |
| MSTO-211H  | Wild-type  | >3000     | -            |
| NCI-H28    | Wild-type  | >3000     | -            |

**Table 3: In Vivo Efficacy** 

| Animal Model              | Treatment            | Result                              | Reference(s) |
|---------------------------|----------------------|-------------------------------------|--------------|
| NCI-H226 Xenograft (mice) | 1-3 mg/kg/day (oral) | Significant tumor growth inhibition |              |
| NCI-H226 Xenograft (mice) | 3 mg/kg/day (oral)   | Tumor shrinkage                     |              |

## **Experimental Protocols**

Detailed methodologies are crucial for the successful application of **(R)-VT104** as a chemical probe. Below are protocols for key experiments.





Click to download full resolution via product page

Figure 2: Experimental Workflow for (R)-VT104 Characterization.

### **Cell-Based TEAD Palmitoylation Assay**

This assay directly measures the ability of **(R)-VT104** to inhibit the palmitoylation of TEAD proteins within a cellular context.

Objective: To determine the effect of **(R)-VT104** on the palmitoylation of endogenous or overexpressed TEAD proteins in cells.

#### Materials:

- HEK293T cells
- Expression plasmid for MYC-tagged TEAD (e.g., MYC-TEAD1, -TEAD2, -TEAD3, or -TEAD4)
- · Lipofectamine or other transfection reagent
- Alkyne palmitate (e.g., 17-octadecynoic acid)
- (R)-VT104
- DMSO (vehicle control)



- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Anti-MYC antibody or specific anti-TEAD antibody
- Protein A/G magnetic beads
- Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
- Streptavidin-HRP
- SDS-PAGE and Western blotting reagents

#### Procedure:

- Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. The following day, transfect the cells with the MYC-TEAD expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing alkyne palmitate (e.g., 100  $\mu$ M) and the desired concentrations of **(R)-VT104** or DMSO vehicle.
- Incubation: Incubate the cells for 16-20 hours.
- Cell Lysis: Wash the cells with cold PBS and lyse them in cold lysis buffer on ice for 15-30 minutes.
- Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
- Immunoprecipitation (IP):
  - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
  - Incubate the pre-cleared lysate with an anti-MYC or anti-TEAD antibody overnight at 4°C with gentle rotation.



- Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
- Wash the beads 3-5 times with cold lysis buffer or a specified wash buffer to remove nonspecific binders.
- Click Chemistry:
  - Resuspend the beads in a reaction buffer containing biotin-azide and the click chemistry catalyst mix.
  - Incubate for 1 hour at room temperature to attach biotin to the alkyne-palmitoylated TEAD protein.
- Elution and Analysis:
  - Wash the beads to remove excess click chemistry reagents.
  - Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with Streptavidin-HRP to detect biotinylated (palmitoylated) TEAD.
  - As a loading control, re-probe the membrane with an anti-MYC or anti-TEAD antibody to detect total immunoprecipitated TEAD protein.

# Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to qualitatively or semi-quantitatively assess the disruption of the YAP-TEAD protein-protein interaction by **(R)-VT104**.

Objective: To determine if **(R)-VT104** treatment reduces the amount of YAP coimmunoprecipitated with TEAD (or vice-versa).

Materials:



- NF2-deficient mesothelioma cells (e.g., NCI-H226) or other suitable cell line with an active Hippo pathway.
- (R)-VT104
- DMSO (vehicle control)
- Gentle cell lysis buffer (e.g., non-detergent, low-salt buffer to preserve protein interactions)
- Antibody for IP (e.g., anti-TEAD1)
- Antibody for Western blotting (e.g., anti-YAP, anti-TEAD1)
- Protein A/G magnetic beads
- SDS-PAGE and Western blotting reagents

#### Procedure:

- Cell Treatment: Culture cells to 80-90% confluency. Treat with various concentrations of (R)-VT104 or DMSO for a specified time (e.g., 24 hours).
- Cell Lysis: Harvest and lyse cells using a gentle lysis buffer. Avoid harsh detergents and high salt concentrations that could disrupt the native protein complex.
- Clarification: Centrifuge lysates at 10,000 x g for 10 minutes at 4°C.
- Immunoprecipitation:
  - Determine the protein concentration of the supernatant.
  - Incubate a fixed amount of total protein (e.g., 500 μg 1 mg) with the primary antibody
     (e.g., anti-TEAD1) overnight at 4°C. Include an IgG isotype control.
  - Add protein A/G beads and incubate for 2-4 hours at 4°C to pull down the antibody-antigen complex.



- Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with wash buffer. The stringency of the wash buffer may need to be optimized.
- · Elution and Analysis:
  - Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe one membrane with an anti-YAP antibody to detect the co-precipitated protein.
  - Probe a second, identical membrane with an anti-TEAD1 antibody to confirm successful immunoprecipitation of the "bait" protein.
  - Analyze the input lysates via Western blot to confirm equal protein loading and expression levels across treatments.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This high-throughput biochemical assay can be used to quantify the disruption of the YAP-TEAD interaction in a cell-free system.

Objective: To measure the IC50 of **(R)-VT104** for inhibiting the binding of a YAP peptide to a TEAD protein domain.

#### Materials:

- Purified recombinant TEAD protein (e.g., GST-TEAD)
- Biotinylated peptide derived from the TEAD-binding domain of YAP.
- TR-FRET donor: Europium-labeled anti-GST antibody.
- TR-FRET acceptor: Streptavidin conjugated to a fluorophore (e.g., APC or Cy5).
- Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).



- (R)-VT104 serially diluted in DMSO.
- Microplates (e.g., 384-well low volume).
- TR-FRET compatible plate reader.

#### Procedure:

- Reagent Preparation: Prepare solutions of GST-TEAD, biotin-YAP peptide, donor antibody, and acceptor-streptavidin in assay buffer at optimized concentrations.
- Compound Dispensing: Add a small volume (e.g., 50 nL) of serially diluted (R)-VT104 or DMSO to the wells of the microplate.
- Reagent Addition: Add the GST-TEAD protein to the wells and incubate with the compound for a set period (e.g., 30 minutes) at room temperature.
- Detection Mix Addition: Add a pre-mixed solution containing the biotin-YAP peptide, donor antibody, and acceptor-streptavidin.
- Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
- Measurement: Read the plate on a TR-FRET reader. Excite the donor (e.g., at 320-340 nm) and measure the emission at two wavelengths: the donor's emission (e.g., 620 nm for Europium) and the acceptor's emission (e.g., 665 nm).
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the **(R)-VT104** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

### Conclusion

**(R)-VT104** is a well-characterized and potent chemical probe for the TEAD family of transcription factors. By specifically inhibiting TEAD auto-palmitoylation, it effectively disrupts the oncogenic YAP/TAZ-TEAD interaction. The comprehensive data and detailed protocols provided in this guide equip researchers with the necessary tools to utilize **(R)-VT104** for



investigating the Hippo pathway and exploring its therapeutic potential in various cancer models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hippo signaling pathway Wikipedia [en.wikipedia.org]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. dfci.portals.in-part.com [dfci.portals.in-part.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [(R)-VT104 as a Chemical Probe for TEAD Proteins: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b6274960#r-vt104-as-a-chemical-probe-for-tead-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com